4-Hydroxy-3,5-diisopropylbenzoic Acid

Catalog No.
S1528588
CAS No.
13423-73-9
M.F
C13H18O3
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-3,5-diisopropylbenzoic Acid

CAS Number

13423-73-9

Product Name

4-Hydroxy-3,5-diisopropylbenzoic Acid

IUPAC Name

4-hydroxy-3,5-di(propan-2-yl)benzoic acid

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16)

InChI Key

WYAZPCLFZZTVSP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O

Synonyms

4-Hydroxy-3,5-bis(1-methylethyl)benzoic Acid; 4-Hydroxy-3,5-diisopropylbenzoic Acid;

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O

1. Pharmaceutical Impurity:

4-HO-3,5-DIPBA has been identified as a potential impurity in Propofol, a widely used intravenous anesthetic medication. Research suggests that its presence may be associated with adverse reactions in some patients []. This has led to the development of analytical methods for detecting and quantifying 4-HO-3,5-DIPBA in Propofol to ensure product safety and quality [].

4-Hydroxy-3,5-diisopropylbenzoic acid is an organic compound with the molecular formula C13H18O3C_{13}H_{18}O_3. This compound is characterized by a benzene ring substituted with two isopropyl groups and a hydroxyl group, making it a derivative of benzoic acid. It is recognized for its significant role in various scientific research applications, particularly within the fields of chemistry and life sciences. Its structural formula can be represented as follows:

4 Hydroxy 3 5 diisopropylbenzoic acid\text{4 Hydroxy 3 5 diisopropylbenzoic acid}

This compound is also known as 4-hydroxy-3,5-bis(propan-2-yl)benzoic acid and has been studied for its potential antioxidant properties and applications in pharmaceutical formulations.

  • Friedel-Crafts Alkylation: This reaction involves the introduction of isopropyl groups onto the aromatic ring of p-hydroxybenzoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is performed at elevated temperatures (60-65°C) .
  • Decarboxylation: Following alkylation, the compound can undergo decarboxylation, where a carboxyl group is removed from the molecule, often facilitated by heating in the presence of a catalyst .

These reactions are essential in synthesizing derivatives and related compounds.

4-Hydroxy-3,5-diisopropylbenzoic acid exhibits biological activity primarily due to its antioxidant properties. It has been studied for its potential applications in mitigating oxidative stress, which is linked to various diseases. The compound's structural similarity to propofol suggests that it may also share similar pharmacological effects, making it relevant in pharmaceutical research .

The synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid typically involves the following methods:

  • Friedel-Crafts Di-isopropylation: This method uses p-hydroxybenzoic acid as a starting material. The process involves:
    • Mixing p-hydroxybenzoic acid with isopropanol and a solid acid catalyst.
    • Heating the mixture to 60-65°C for several hours.
    • Purifying the product through crystallization .
  • Continuous-flow Synthesis: Recent advancements have introduced continuous-flow methods that improve efficiency and safety during synthesis. This method allows for better control over reaction conditions and can yield higher purity products .

Several compounds share structural similarities with 4-hydroxy-3,5-diisopropylbenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Propofol2,6-DiisopropylphenolWidely used as an anesthetic agent
p-Hydroxybenzoic AcidHydroxyl group on benzoic acidPrecursor for various derivatives
3,5-DiisopropylphenolSimilar alkyl substitutionsUsed in industrial applications
Benzoic Acid DerivativesVarying alkyl or hydroxyl substitutionsBroad range of applications in food preservation

4-Hydroxy-3,5-diisopropylbenzoic acid stands out due to its specific arrangement of functional groups and its unique biological activities related to antioxidant properties.

XLogP3

3.3

UNII

79DU6CB34N

Other CAS

13423-73-9

Wikipedia

4-hydroxy-3,5-diisopropylbenzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types